2-Methoxyacetimidamide hydrochloride
Overview
Description
2-Methoxyacetimidamide hydrochloride is a pharmaceutical agent with the chemical formula C₃H₉ClN₂O and a molecular weight of 124.57 g/mol . It has shown effectiveness in the treatment of diabetes mellitus type II and diabetic neuropathy . This compound is a heterocycle that inhibits the formation of nitrosamines by reacting with endogenous amines at the carboxy group . Additionally, it has an inhibitory effect on the production of reactive oxygen species and prevents serotonin reuptake .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyacetimidamide hydrochloride involves the reaction of 2-methoxy-acetimidic acid ethyl ester hydrochloride with ammonia gas . The reaction is carried out in ethanol at a temperature of -10°C for twenty minutes, followed by stirring at ambient temperature for 17 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of standard organic synthesis techniques, including the use of protective atmospheres (e.g., nitrogen or argon) and controlled temperatures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyacetimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-Methoxyacetimidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and derivatization reactions.
Biology: Studied for its effects on serotonin reuptake and inhibition of reactive oxygen species production.
Medicine: Investigated for its potential in treating diabetes mellitus type II and diabetic neuropathy.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Methoxyacetimidamide hydrochloride involves the inhibition of nitrosamine formation by reacting with endogenous amines at the carboxy group . It also inhibits the production of reactive oxygen species and prevents serotonin reuptake by inhibiting the activity of monoamine oxidase B (MAO-B) and catechol-O-methyl transferase (COMT) .
Comparison with Similar Compounds
Similar Compounds
Methoxyamine hydrochloride: Used in derivatization reactions for gas chromatography.
N-Methoxyacetamide: Similar in structure and used in various organic synthesis reactions.
Uniqueness
2-Methoxyacetimidamide hydrochloride is unique due to its dual role in inhibiting nitrosamine formation and reactive oxygen species production, as well as its potential therapeutic applications in treating diabetes and neuropathy .
Properties
IUPAC Name |
2-methoxyethanimidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.ClH/c1-6-2-3(4)5;/h2H2,1H3,(H3,4,5);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQYMVXNVNFXIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543526 | |
Record name | Methoxyethanimidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1903-91-9 | |
Record name | Ethanimidamide, 2-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1903-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxyethanimidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxyethanimidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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